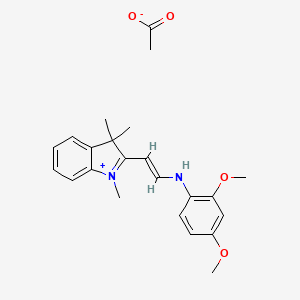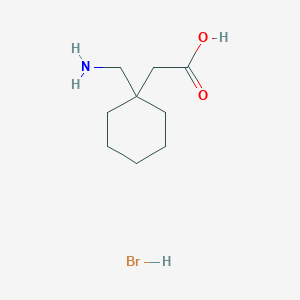
Gabapentin hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gabapentin hydrobromide is a derivative of gabapentin, a medication primarily used to treat neuropathic pain and partial seizures. Gabapentin itself is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA). This compound is used in various research and clinical settings due to its unique pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gabapentin hydrobromide can be synthesized through several methods. One common approach involves the reaction of gabapentin with hydrobromic acid. The process typically involves dissolving gabapentin in a suitable solvent, such as water or ethanol, and then adding hydrobromic acid to the solution. The reaction is usually carried out at room temperature, and the product is isolated by crystallization.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves using high-purity reagents and controlled reaction conditions to ensure consistent product quality. The process may include additional purification steps, such as recrystallization or chromatography, to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Gabapentin hydrobromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its primary amine form.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Gabapentin hydrobromide is utilized in numerous scientific research fields:
Chemistry: It serves as a model compound for studying the reactivity of GABA analogues.
Biology: Researchers use it to investigate the role of GABAergic systems in various biological processes.
Medicine: It is studied for its potential therapeutic effects in treating neurological disorders.
Industry: this compound is used in the development of new pharmaceuticals and as a reference standard in quality control.
Mecanismo De Acción
Gabapentin hydrobromide exerts its effects by modulating the activity of voltage-gated calcium channels in the nervous system. It binds to the alpha-2-delta subunit of these channels, reducing calcium influx and subsequently decreasing the release of excitatory neurotransmitters. This mechanism helps alleviate neuropathic pain and control seizures.
Comparación Con Compuestos Similares
Gabapentin hydrobromide is compared with other GABA analogues, such as:
Pregabalin: Similar in structure and function but has a higher binding affinity for the alpha-2-delta subunit.
Vigabatrin: Inhibits GABA transaminase, increasing GABA levels in the brain.
Tiagabine: Inhibits GABA reuptake, prolonging its action.
Uniqueness: this compound is unique due to its specific binding to the alpha-2-delta subunit, which distinguishes it from other GABA analogues. Its relatively benign side effect profile and lack of significant drug interactions make it a valuable compound in both research and clinical settings.
Propiedades
Número CAS |
797762-15-3 |
|---|---|
Fórmula molecular |
C9H18BrNO2 |
Peso molecular |
252.15 g/mol |
Nombre IUPAC |
2-[1-(aminomethyl)cyclohexyl]acetic acid;hydrobromide |
InChI |
InChI=1S/C9H17NO2.BrH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H |
Clave InChI |
DJOITRXLMIEMFM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CC(=O)O)CN.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


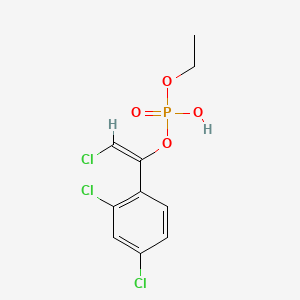
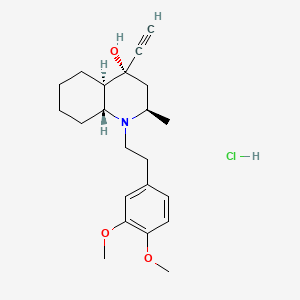

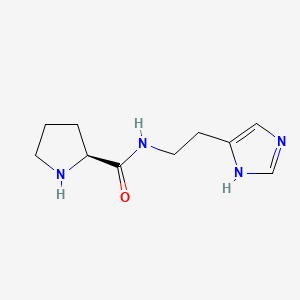
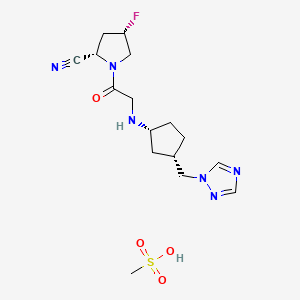


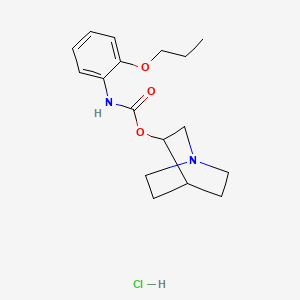
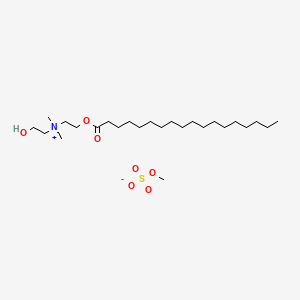
![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)


